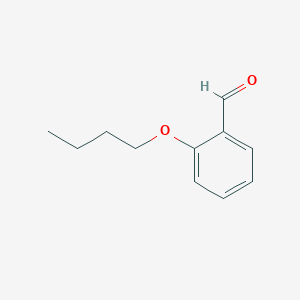

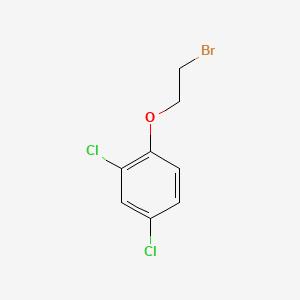

1-(2-Bromoethoxy)-2,4-dichlorobenzene

Overview

Description

Synthesis Analysis

The synthesis of related organohalogen compounds, including bromo- and dichlorobenzene derivatives, has been explored through various methods. One effective approach involves the reaction of benzophenone with bromobenzyl phosphonic acid dimethyl ester, prepared via nucleophilic reaction, to create bromo-dichlorobenzene derivatives with specific electronic and structural characteristics (Zuo-qi, 2015). This method exemplifies the synthetic routes available for creating compounds with similar halogen arrangements.

Molecular Structure Analysis

Investigations into the molecular structure of halogenated benzenes have revealed the impact of substituents on the electronic density and molecular geometry. For example, DFT calculations on 2-bromo-1, 4-dichlorobenzene showed significant insights into its molecular geometry, NMR properties, and electronic structure, highlighting the compound's nonlinear optical properties and quantum chemical descriptors (Vennila et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of bromo-dichlorobenzene derivatives have been explored, indicating a diverse range of chemical behaviors. For instance, 1-bromo-1-lithioethene, a structurally similar reagent, undergoes clean 1,2-addition with aldehydes and ketones, showcasing the potential chemical versatility of bromoethoxy-dichlorobenzene compounds (Novikov & Sampson, 2005).

Physical Properties Analysis

The study of physical properties, such as thermodynamic characteristics and solubility effects, provides insight into the behavior of bromo-dichlorobenzene derivatives under various conditions. For instance, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene were determined, revealing correlations between standard heat capacity, entropy, and enthalpy changes with temperature, suggesting implications for the physical behavior of 1-(2-Bromoethoxy)-2,4-dichlorobenzene under similar conditions (Arivazhagan et al., 2013).

Chemical Properties Analysis

The chemical properties of halogenated benzene derivatives, including reactivity, electron-transfer characteristics, and nonlinear optical material potential, have been comprehensively analyzed. The detailed study of 1-bromo-2,3-dichlorobenzene highlighted its electron-transfer properties, reactivity sites, and potential as a nonlinear optical material due to its significant hyperpolarizability, which might parallel the chemical properties of 1-(2-Bromoethoxy)-2,4-dichlorobenzene (Arivazhagan et al., 2013).

Scientific Research Applications

Computational and Spectroscopic Study

A comprehensive computational and spectroscopic study was conducted on a closely related compound, 2-bromo-1, 4-dichlorobenzene (BDB). The study involved experimental and theoretical vibrational investigations, DFT analysis, and molecular dynamics simulations. This research is significant for understanding the molecular geometry, electronic density, NMR, and nonlinear optical properties of similar bromoethoxy-dichlorobenzene compounds (Vennila et al., 2018).

Spectral and Structural Analysis

An integral approach to understand the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene (BDCB) offers insights into similar compounds like 1-(2-Bromoethoxy)-2,4-dichlorobenzene. This study included experimental spectral bands, theoretical calculations, and thermodynamic properties analysis. It revealed the relationship between structure and absorption spectrum and highlighted the compound's potential as a nonlinear optical material (Arivazhagan et al., 2013).

Catalytic Oxidation Studies

Research on catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides provides relevant insights for the study of 1-(2-Bromoethoxy)-2,4-dichlorobenzene. These studies help in understanding the catalytic behavior of similar chlorinated compounds in chemical reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).

Catalytic Conversion Research

The catalytic conversion of 1,2-dichlorobenzene over mesoporous materials from zeolites and the catalytic activity comparison with other catalysts like Pt/gamma-Al2O3 and Pt/Al-MCM-41 offer valuable information. Such research is significant for understanding the catalytic behavior and applications of 1-(2-Bromoethoxy)-2,4-dichlorobenzene in similar reactions (Lee et al., 2010).

Advanced Oxidation Techniques

Studies on the efficiency of 1,4-dichlorobenzene degradation in water under various advanced oxidation techniques such as photolysis and photocatalysis provide insights into the degradation and mineralization of similar compounds like 1-(2-Bromoethoxy)-2,4-dichlorobenzene (Selli et al., 2008).

properties

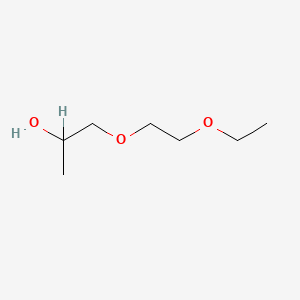

IUPAC Name |

1-(2-bromoethoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZGSRLAGSENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219803 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

CAS RN |

6954-77-4 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.